![molecular formula C9H14N2O B13206184 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-8-azaspiro[45]decane-4-carbonitrile is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure . The process involves the use of anhydrous magnesium sulfate to dry the organic layer, followed by solvent removal .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of similar spirocyclic compounds often involves scalable reactions that can be adapted for large-scale production. The use of commercially available reagents and straightforward reaction conditions makes this compound a viable candidate for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of materials with specific mechanical and chemical properties
Mecanismo De Acción
The mechanism by which 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on its potential therapeutic applications .
Comparación Con Compuestos Similares
1-Oxa-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in the position of the nitrogen atom.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom within the ring system.
1-Oxa-9-azaspiro[5.5]undecane: Features a larger ring system and has been studied for its antituberculosis activity.
Uniqueness: 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile stands out due to its specific ring structure and the presence of a nitrile group, which imparts unique chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-7-8-1-6-12-9(8)2-4-11-5-3-9/h8,11H,1-6H2 |
Clave InChI |
HEFYFHHDEMSWCA-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(C1C#N)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
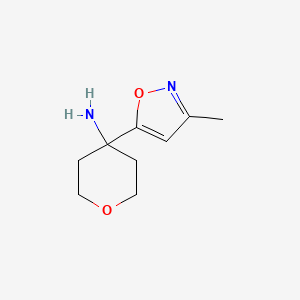

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

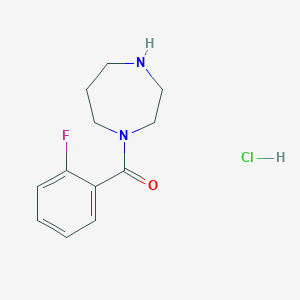
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)

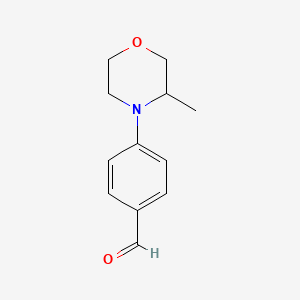
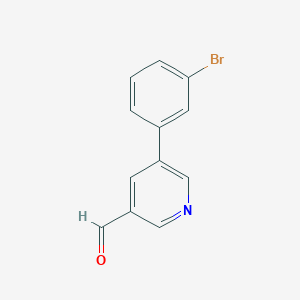
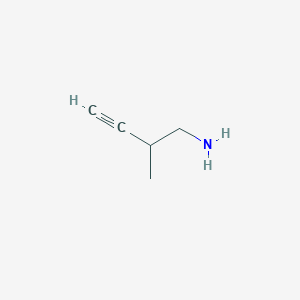

![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
